Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H18N2O3 It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine-3-carboxylic acid with methyl chloroformate and 2-aminopropanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-aminopropanoyl)piperidine-4-carboxylate
- Methyl 1-(2-aminopropanoyl)piperidine-2-carboxylate
- Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate
Uniqueness
Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of functional groups and overall molecular geometry make it particularly suitable for certain reactions and applications that similar compounds may not efficiently perform.
Biological Activity
Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H18N2O2 and features a piperidine ring with a carboxylate group and an amino acid derivative. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Histone Acetyltransferases (HATs) : The compound has been investigated for its inhibitory effects on HATs, particularly p300/CBP, which play crucial roles in gene regulation. Inhibitors of these enzymes have therapeutic potential in cancer treatment as they can alter gene expression profiles associated with tumorigenesis .
- Neurotransmitter Receptors : The compound may also interact with various neurotransmitter receptors, influencing central nervous system functions. Its structural similarity to known ligands suggests potential activity at adrenergic or serotonergic receptors .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against specific biological targets. Here are some key findings:
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of this compound highlighted its ability to inhibit cell proliferation in various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects revealed that the compound could modulate neurotransmitter release in neuronal cultures. This modulation was linked to its action on adrenergic receptors, indicating possible applications in treating anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the carboxylate moiety have been shown to affect potency and selectivity:
- Substituent Variations : Adding electron-donating or withdrawing groups can significantly enhance or diminish activity against specific targets.
- Ring Modifications : Altering the piperidine structure leads to changes in receptor affinity and selectivity, which is critical for developing targeted therapies.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-7(11)9(13)12-5-3-4-8(6-12)10(14)15-2/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
AHNPIUWSYIZXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)OC)N |
Origin of Product |
United States |
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